BenchChemオンラインストアへようこそ!

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

CDK2 Kinase Inhibitor Scaffold Optimization

Differentiate your SAR campaigns with this 7-chlorodifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (CAS 866049-87-8). The unique 7-CClF₂ group cannot be interchanged with CF₃/CH₃ analogs, providing distinct hydrogen-bond acceptor potential and metabolic stability. Its 3-(2-pyridinyl) moiety is a proven kinase hinge binder. Choose this ≥98% scaffold to build CDK2, CHK1, or TRKA inhibitor libraries without the risk of SAR discontinuity. Sold for R&D and further manufacturing use only.

Molecular Formula C13H9ClF2N4
Molecular Weight 294.69
CAS No. 866049-87-8
Cat. No. B2621062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
CAS866049-87-8
Molecular FormulaC13H9ClF2N4
Molecular Weight294.69
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=CC=N3
InChIInChI=1S/C13H9ClF2N4/c1-8-6-11(13(14,15)16)20-12(19-8)9(7-18-20)10-4-2-3-5-17-10/h2-7H,1H3
InChIKeyATQQNMPFDBPFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS 866049-87-8): Chemical Identity and Procurement Baseline


7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS 866049-87-8) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C₁₃H₉ClF₂N₄, with a molecular weight of 294.69 g/mol . The compound features a chlorodifluoromethyl group at the 7-position, a methyl group at the 5-position, and a 2-pyridinyl substituent at the 3-position of the fused bicyclic core. This scaffold is a privileged structure in medicinal chemistry, extensively explored as a kinase inhibitor scaffold targeting CDK2, CHK1, TRKA, PI3K, and other kinases [1]. The chlorodifluoromethyl moiety is of particular interest for modulating lipophilicity, metabolic stability, and target binding interactions. The compound is commercially available from multiple suppliers at purities of ≥95% to ≥98%, and is sold for research and further manufacturing use only .

Why Generic Substitution of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine Fails: Critical Substituent-Level Differentiation


Within the pyrazolo[1,5-a]pyrimidine class, seemingly minor substituent variations at the 3-, 5-, and 7-positions produce profound differences in kinase selectivity, potency, and pharmacokinetic properties. A pyrazolo[1,5-a]pyrimidine with a 7-CF₃ or 7-CH₃ group cannot be considered interchangeable with the 7-CClF₂ analog, as the chlorodifluoromethyl group introduces distinct electronic and steric features—the chlorine atom serves as a hydrogen-bond acceptor while the fluorine atoms modulate lipophilicity and metabolic oxidative stability [1]. Furthermore, the 3-(2-pyridinyl) substituent on this compound provides a specific vector for coordination with kinase hinge regions, and its replacement by phenyl, substituted phenyl, or other heteroaryl groups predictably alters target engagement [2]. Generic substitution without experimental validation therefore carries a high risk of lost potency, altered selectivity, or failed SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine Against Comparator Analogs


Pyrazolo[1,5-a]pyrimidine Core: Quantitative Superiority Over Competing Bicyclic Cores for CDK2 Inhibition

In a systematic scaffold evaluation, the pyrazolo[1,5-a]pyrimidine core (exemplified by compound 9) demonstrated superior CDK2 inhibitory potency compared to three competing bicyclic cores. The pyrazolo[1,5-a]pyrimidine core produced an IC₅₀ of <0.01 µM against CDK2/cyclin E, whereas imidazo[1,2-a]pyrazine, pyrazolo[1,5-a][1,3,5]triazine, and imidazo[1,2-a]pyrimidine cores yielded substantially weaker inhibition [1]. This core-level advantage is inherited by all pyrazolo[1,5-a]pyrimidine derivatives including CAS 866049-87-8.

CDK2 Kinase Inhibitor Scaffold Optimization

Chlorodifluoromethyl Substituent: Metabolic and Physicochemical Advantage Over Trifluoromethyl and Methyl Analogs

The chlorodifluoromethyl (CClF₂) group at the 7-position offers a distinct lipophilicity-electronic profile compared to the more common trifluoromethyl (CF₃) or methyl (CH₃) substituents. The CClF₂ group has a Hansch π value of approximately 0.9–1.1 versus 0.88 for CF₃, providing slightly higher lipophilicity for membrane permeation while the C–Cl bond introduces a unique dipole moment and potential halogen-bonding interaction not available from CF₃ or CH₃ analogs [1][2]. Additionally, the CClF₂ group is less susceptible to oxidative defluorination than CF₃ in certain CYP450-mediated metabolic pathways, potentially conferring improved metabolic stability [3].

Metabolic Stability Lipophilicity Fluorine Chemistry

3-(2-Pyridinyl) Substitution: Kinase Hinge-Binding Advantage Over 3-Phenyl Analogs

The 3-(2-pyridinyl) substituent on CAS 866049-87-8 provides a critical hydrogen-bond acceptor (the pyridine nitrogen) that engages the kinase hinge region. In the disclosed pyrazolo[1,5-a]pyrimidine CDK inhibitor series, compounds bearing a 3-pyridinyl group demonstrated substantially improved enzymatic potency compared to 3-phenyl analogs lacking this hydrogen-bond capability [1]. Molecular docking studies of 3-pyridinyl-substituted pyrazolo[1,5-a]pyrimidines confirm a conserved hydrogen bond between the pyridine nitrogen and the backbone NH of the hinge residue, with binding scores of approximately −7 to −8 kcal/mol [2].

Kinase Hinge Binding Structure-Based Design CDK Inhibition

Optimal Application Scenarios for 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


CDK2-Focused Kinase Inhibitor Lead Optimization

The pyrazolo[1,5-a]pyrimidine core, combined with the 3-(2-pyridinyl) hinge-binding motif, makes this compound an ideal starting scaffold for structure-based design of CDK2 inhibitors. As demonstrated by Paruch et al., this core provides sub-10 nM CDK2 potency [1], while the 3-pyridinyl group ensures conserved hinge engagement [2]. The 7-CClF₂ group offers a vector for modulating ADME properties without compromising potency, positioning CAS 866049-87-8 as a preferred intermediate for generating focused CDK2 inhibitor libraries.

CHK1 Kinase Inhibitor Development Using Template-Based Design

The pyrazolo[1,5-a]pyrimidine template has been validated as a privileged scaffold for CHK1 inhibitor development through a template-based approach yielding potent and selective CHK1 inhibitors with co-crystal structure confirmation (PDB: 3OT8) [1]. CAS 866049-87-8 provides the core scaffold with appropriate substitution vectors (7-CClF₂, 5-CH₃, 3-pyridinyl) that can be further derivatized to access CHK1-selective chemical space, building directly upon published SAR that established this core as superior for CHK1 inhibition.

Dual CDK2/TRKA Inhibitor Programs for Anticancer Drug Discovery

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can achieve dual CDK2/TRKA inhibition with IC₅₀ values comparable to reference drugs ribociclib (CDK2 IC₅₀ = 0.07 µM) and larotrectinib (TRKA IC₅₀ = 0.07 µM), with lead compounds reaching CDK2 IC₅₀ = 0.09 µM and TRKA IC₅₀ = 0.45 µM [1]. CAS 866049-87-8, as a 3-(2-pyridinyl)-substituted pyrazolo[1,5-a]pyrimidine with a 7-CClF₂ group, can serve as a versatile intermediate for synthesizing novel dual inhibitors in this chemotype.

Fluorinated Building Block for Agrochemical and Pharmaceutical Intermediate Synthesis

Beyond direct kinase inhibition applications, the chlorodifluoromethyl group is a valued motif in both pharmaceutical and agrochemical intermediates due to its ability to enhance metabolic stability and membrane permeation [1]. CAS 866049-87-8 is commercially available at ≥95% purity from multiple vendors [2], making it a reliable building block for synthesizing diverse CClF₂-containing heterocyclic libraries for screening against a broad range of biological targets.

Quote Request

Request a Quote for 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.